molecular formula C17H22Cl2N2O B13770577 Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- CAS No. 53525-94-3

Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)-

Cat. No.: B13770577
CAS No.: 53525-94-3
M. Wt: 341.3 g/mol
InChI Key: MWEVQAAGLFTBSC-BXKKICEVSA-N
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Description

Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a decahydroisoquinoline core, substituted with a 3,4-dichlorobenzamido group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo hydrogenation to form the decahydroisoquinoline core. The introduction of the 3,4-dichlorobenzamido group can be achieved through amide bond formation reactions, often using reagents such as 3,4-dichlorobenzoyl chloride and appropriate amines. The methyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient hydrogenation and amide bond formation.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of isoquinoline compounds are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Isoquinoline derivatives have been explored for their therapeutic potential in treating various diseases. This compound may be investigated for its potential medicinal properties.

Industry

In the industrial sector, isoquinoline compounds are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- would depend on its specific biological or chemical activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound without the decahydro and substituted groups.

    Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.

Uniqueness

Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- is unique due to its specific substitution pattern and the presence of the 3,4-dichlorobenzamido group. This structural uniqueness may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

53525-94-3

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4-dichlorobenzamide

InChI

InChI=1S/C17H22Cl2N2O/c1-21-8-7-11-3-2-4-16(13(11)10-21)20-17(22)12-5-6-14(18)15(19)9-12/h5-6,9,11,13,16H,2-4,7-8,10H2,1H3,(H,20,22)/t11-,13-,16?/m1/s1

InChI Key

MWEVQAAGLFTBSC-BXKKICEVSA-N

Isomeric SMILES

CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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